molecular formula C13H8F2O B1439623 3-Fluoro-4-(3-fluorophenyl)benzaldehyde CAS No. 1214339-63-5

3-Fluoro-4-(3-fluorophenyl)benzaldehyde

Cat. No. B1439623
CAS RN: 1214339-63-5
M. Wt: 218.2 g/mol
InChI Key: FLOQXHYOLYTEIQ-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(3-fluorophenyl)benzaldehyde” is a fluorinated benzaldehyde . It is a part of a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .


Synthesis Analysis

The synthesis of fluorobenzaldehyde can be achieved by a halogen-exchange reaction with 4-chlorobenzaldehyde . Another synthesis method involves the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-4-(3-fluorophenyl)benzaldehyde” is C13H8F2O . The molar mass is 218.2 g/mol.


Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehyde include a melting point of -44.5°C to -10°C, a boiling point of 175°C to 181°C, a flash point of 55°C to 56°C, and a density of 1.18 g/cm^3 to 1.175 g/cm^3 .

Scientific Research Applications

Organic Synthesis

3-Fluoro-4-(3-fluorophenyl)benzaldehyde: is a valuable reagent in organic synthesis . Its structure allows it to act as an intermediate in the synthesis of more complex organic compounds. The presence of the aldehyde group makes it particularly useful for forming carbon-carbon bonds through various reactions such as aldol condensation.

Safety And Hazards

Handling “3-Fluoro-4-(3-fluorophenyl)benzaldehyde” requires caution. Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink or smoke . Keep containers securely sealed when not in use .

properties

IUPAC Name

3-fluoro-4-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOQXHYOLYTEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-fluorophenyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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